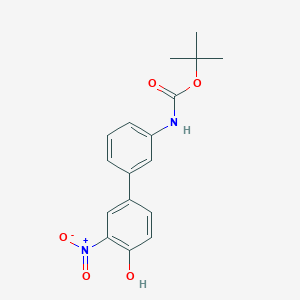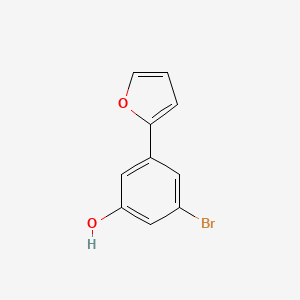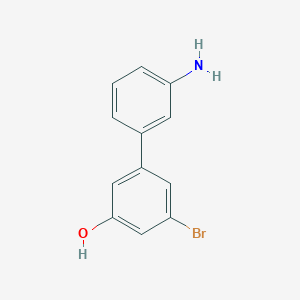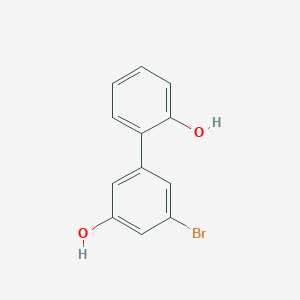
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol, 95% (4-t-Butylsulfamoylphenyl-2NPN) is a synthetic organic compound that has been used in various scientific research applications. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pesticides. It is also used in the synthesis of various other organic compounds, such as esters, amides, and amines. 4-t-Butylsulfamoylphenyl-2NPN is a colorless, crystalline solid with a melting point of approximately 140°C.
Aplicaciones Científicas De Investigación
4-t-Butylsulfamoylphenyl-2NPN has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and pesticides. It is also used in the synthesis of various other organic compounds, such as esters, amides, and amines. In addition, 4-t-Butylsulfamoylphenyl-2NPN has been used to study the properties of various materials, such as polymers, solvents, and catalysts.
Mecanismo De Acción
4-t-Butylsulfamoylphenyl-2NPN is an intermediate in the synthesis of various organic compounds. The mechanism of action of 4-t-Butylsulfamoylphenyl-2NPN involves the formation of an intermediate 4-t-butylsulfamoylphenyl 2-nitrobenzoate, which is then converted to 4-t-butylsulfamoylphenyl-2NPN. The reaction is typically catalyzed by an acid, such as sulfuric acid, hydrochloric acid, or phosphoric acid.
Biochemical and Physiological Effects
4-t-Butylsulfamoylphenyl-2NPN has no known biochemical or physiological effects. It is not known to be toxic or have any adverse effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-t-Butylsulfamoylphenyl-2NPN is a useful intermediate in the synthesis of various organic compounds. It is relatively stable and has a low melting point, making it easy to handle in laboratory experiments. However, it is also highly flammable and should be handled with caution.
Direcciones Futuras
The future directions for 4-t-Butylsulfamoylphenyl-2NPN include the development of new methods of synthesis, the optimization of existing methods, and the exploration of new applications. Additionally, further research into the biochemical and physiological effects of 4-t-Butylsulfamoylphenyl-2NPN could lead to new discoveries and applications. Finally, further research into the environmental impact of 4-t-Butylsulfamoylphenyl-2NPN could lead to more sustainable production methods.
Métodos De Síntesis
4-t-Butylsulfamoylphenyl-2NPN is synthesized by a reaction between 4-t-butylsulfamoylphenol and 2-nitrobenzoic acid in the presence of an acid catalyst. The reaction proceeds in three steps: (1) the formation of the intermediate 4-t-butylsulfamoylphenyl 2-nitrobenzoate; (2) the conversion of the intermediate to 4-t-butylsulfamoylphenyl-2NPN; and (3) the purification of the product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Propiedades
IUPAC Name |
N-tert-butyl-4-(4-hydroxy-3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)17-24(22,23)13-7-4-11(5-8-13)12-6-9-15(19)14(10-12)18(20)21/h4-10,17,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRHGFCZKVGCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)


